4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
Description
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one is a synthetic organic compound featuring a quinolin-2-one core linked to a piperazine moiety via a carbonyl group, with a 4-chlorophenyl substituent on the piperazine ring. This structural motif is commonly associated with pharmaceutical relevance, particularly in central nervous system (CNS) targeting agents, due to the piperazine group’s ability to interact with neurotransmitter receptors .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDDIAJMVAVWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-chlorophenyl carbonyl chloride with piperazine under alkaline conditions to form the intermediate 4-(4-chlorophenyl)piperazine . This intermediate is then reacted with a quinolinone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Scientific Research Applications
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinolinone moiety may also contribute to the compound’s biological effects by interacting with enzymes or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogs
a) Haloperidol Impurity D(EP)
- Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one .
- Comparison: Unlike the target compound’s quinolinone core, this impurity features a butanone linker and hydroxypiperidine groups. Biological Relevance: Acts as an impurity in haloperidol synthesis, highlighting the importance of structural precision in pharmaceutical manufacturing .
b) 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Structure : Combines a chlorobenzoyl-piperazine group with an oxazole-carbonitrile heterocycle .
- Comparison: The oxazole ring introduces electron-withdrawing effects, increasing metabolic stability compared to the quinolinone core. The carbonitrile group may enhance binding to enzymatic targets (e.g., kinases) but reduce bioavailability due to higher hydrophobicity .
c) N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 19)
Heterocyclic Core Variants
a) 2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Pyrido-pyrimidinone core with a thioxo-thiazolidine substituent .
- Comparison: The thioxo-thiazolidine group provides redox activity, useful in prodrug design, unlike the target compound’s simpler quinolinone. The ethyl-piperazine group may reduce CNS activity due to increased hydrophobicity .
b) [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol
Functional Group Variations
a) 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic Acid
- Structure : Piperidine-carbonyl linked to a chlorophenyl-substituted benzoic acid .
- Comparison :
- The benzoic acid group introduces pH-dependent solubility, advantageous for gastrointestinal absorption but problematic for CNS targeting.
- Piperidine (vs. piperazine) lacks a nitrogen atom, reducing hydrogen-bonding capacity and receptor interaction .
b) 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
- Structure : Benzothiazole core with fluorophenyl-sulfonyl and piperazine groups .
- Benzothiazole’s planar structure may improve intercalation into DNA or protein binding sites compared to quinolinone .
Biological Activity
4-[4-(4-Chlorophenyl)Piperazine-1-Carbonyl]-1,2-Dihydroquinolin-2-One is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a quinolinone framework. Its molecular formula is , with a molecular weight of approximately 286.80 g/mol. The presence of the 4-chlorophenyl group is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms:
- Acetylcholinesterase Inhibition : This compound shows potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. In studies, it has been noted to bind effectively at both the peripheral anionic site and the catalytic site of the enzyme .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting oxidative stress and inflammation pathways, particularly through the NF-κB signaling pathway. This suggests that this compound may also possess such abilities .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 0.23 - 0.48 | |
| Neuroprotective (against Aβ-induced toxicity) | 3.08 ± 0.29 | |
| Anti-inflammatory (NO production inhibition) | 2.91 ± 0.47 |
Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of similar compounds, administration to scopolamine-induced Alzheimer’s model mice resulted in significant improvements in learning and memory functions. The compound's ability to inhibit amyloid-beta aggregation was highlighted as a key mechanism contributing to its efficacy .
Study 2: Acetylcholinesterase Inhibition
A virtual screening study reported that derivatives of piperazine, including those structurally related to our compound, exhibited promising results in inhibiting acetylcholinesterase activity. These findings support the potential use of such compounds in managing cognitive disorders .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,2-dihydroquinolin-2-one?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting a 4-chlorophenyl piperazine derivative with a carbonyl donor (e.g., activated esters or acyl chlorides) under anhydrous conditions .
- Quinolinone ring construction : Cyclization via nucleophilic substitution or condensation reactions, often using catalysts like p-toluenesulfonic acid (PTSA) .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the piperazine-quinolinone linkage and substituent positions. For example, the carbonyl resonance typically appears at ~170 ppm in C NMR .
- IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1650–1700 cm, aromatic C-Cl at ~750 cm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z = 474.5 [M+1] for related quinolinone-piperazine analogs) .
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acyl chlorides).
- Protective Equipment : Gloves, lab coats, and goggles to avoid skin/eye contact with chlorinated intermediates .
- Waste Disposal : Segregate halogenated waste for appropriate chemical deactivation .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on binding affinity (ΔG) and pose validation .
- QSAR Modeling : Build models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features with activity .
- Case Study : Similar compounds showed affinity for 5-HT receptors (K < 100 nM), suggesting prioritization of serotoninergic targets .
Q. How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- Substituent Analysis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate receptor binding. For example, fluorinated analogs improve blood-brain barrier penetration .
- Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to alter pharmacokinetics (e.g., metabolic stability) .
- Validation : Use radioligand binding assays (e.g., H-labeled ligands) to quantify affinity shifts .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Combine in vitro (e.g., cell-based cAMP assays) and in vivo (e.g., rodent behavioral tests) to confirm activity .
- Dose-Response Analysis : Establish EC/IC curves under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch differences in compound purity .
Q. What strategies optimize bioavailability in preclinical studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to address low aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-dealkylation of piperazine) and introduce blocking groups .
- Pharmacokinetic Profiling : Conduct LC-MS/MS-based assays to measure plasma half-life (t) and tissue distribution in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
